Isopropyl thiophene-3-acetate
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Overview
Description
Isopropyl thiophene-3-acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The isopropyl group is attached to the thiophene ring at the 3-position, and the acetate group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl thiophene-3-acetate can be achieved through several methods. One common approach involves the condensation reaction of thiophene-3-acetic acid with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the esterification of thiophene-3-acetic acid with isopropyl chloride in the presence of a base such as pyridine. This reaction also requires reflux conditions and yields the desired ester product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Isopropyl thiophene-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-3-acetic acid and isopropyl alcohol.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding thiophene-3-acetate.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene-3-acetic acid and isopropyl alcohol.
Reduction: Thiophene-3-acetate.
Substitution: Various substituted thiophene derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Isopropyl thiophene-3-acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.
Mechanism of Action
The mechanism of action of isopropyl thiophene-3-acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-acetic acid: Lacks the isopropyl group and has different chemical properties.
Isopropyl thiophene-2-acetate: The isopropyl group is attached to the 2-position of the thiophene ring, leading to different reactivity.
Methyl thiophene-3-acetate: Contains a methyl group instead of an isopropyl group, affecting its physical and chemical properties.
Uniqueness
Isopropyl thiophene-3-acetate is unique due to the presence of both the isopropyl and acetate groups, which confer specific chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial fields.
Properties
CAS No. |
53064-74-7 |
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Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
propan-2-yl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C9H12O2S/c1-7(2)11-9(10)5-8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
UHMOHYVZZQBQIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CSC=C1 |
Origin of Product |
United States |
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